molecular formula C24H20N4O2 B11298078 2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11298078
M. Wt: 396.4 g/mol
InChI Key: UYYLCLURHFBAGO-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrazole, pyridine, and pyrimidine rings. Such structures are often explored for their potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine and pyrimidine intermediates. The reaction conditions often include:

    Starting Materials: Hydrazine derivatives, substituted benzaldehydes, and pyridine/pyrimidine intermediates.

    Catalysts: Acidic or basic catalysts to facilitate cyclization.

    Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Temperature: Reactions are typically carried out at elevated temperatures (80-120°C) to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

    Automation: Use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been explored in various scientific research fields:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects like reduced inflammation or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Explored for its antibacterial properties.

    Triazolo[1,5-a]pyrimidine: Studied for its neuroprotective effects.

Uniqueness

2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of structural motifs, which may confer a broader range of biological activities and higher specificity for certain molecular targets compared to its analogs .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

4-ethyl-5-(4-methoxyphenyl)-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H20N4O2/c1-3-20-22(16-9-11-18(30-2)12-10-16)23-25-15-19-21(28(23)26-20)13-14-27(24(19)29)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3

InChI Key

UYYLCLURHFBAGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=C5

Origin of Product

United States

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